![molecular formula C11H17N3O2 B6231589 2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol CAS No. 2361643-74-3](/img/no-structure.png)

2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

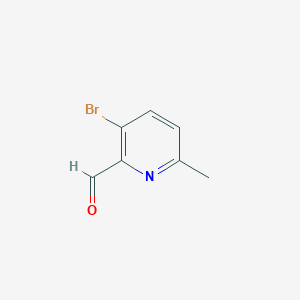

The compound “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol” is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, which include the compound , has seen significant progress in recent years. The green multicomponent synthesis of these derivatives involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . An efficient four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives using ultrasound irradiation was reported by Ablajan et al .Molecular Structure Analysis

The molecular structure of “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol” is composed of fused pyran and pyrazole rings . The molecular weight is 221.26 , and the molecular formula is C11H15N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the integration of green methodologies . These methodologies involve the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .Physical And Chemical Properties Analysis

The compound is available in powder form . The boiling point and other specific physical and chemical properties are not mentioned in the available resources .未来方向

The field of organic synthesis, including the synthesis of compounds like “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol”, is witnessing a paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . Future research directions include advancing these green chemistry practices and exploring the diverse structural significance and biological activities of these compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol' involves the formation of the spirocyclic pyrazole ring system through a multistep reaction sequence.", "Starting Materials": [ "2-methyl-1-pyrrolidin-1-yl-ethanone", "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1-pyrrolidin-1-yl-ethanone with 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with hydrazine hydrate in the presence of acetic acid to form the pyrazoline intermediate.", "Step 3: Condensation of the pyrazoline intermediate with ethyl acetoacetate in the presence of sodium acetate and acetic acid to form the pyrazole intermediate.", "Step 4: Reduction of the pyrazole intermediate with sodium borohydride in methanol to form the corresponding alcohol intermediate.", "Step 5: Formation of the spirocyclic pyrazole ring system through a multistep reaction sequence involving the reaction of the alcohol intermediate with hydrochloric acid, followed by treatment with sodium hydroxide and water to form the final product '2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol'." ] } | |

CAS 编号 |

2361643-74-3 |

分子式 |

C11H17N3O2 |

分子量 |

223.3 |

纯度 |

90 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。